2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic compound that contains both pyrazine and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of 4-methyl-5-pyrazin-2-yl-1,2,4-triazole with a suitable sulfanyl acetamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyrazine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s therapeutic effects . The pyrazine ring may also contribute to its activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazole and pyrazine derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An antiepileptic drug containing a triazole ring.
Compared to these compounds, 2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide may offer unique advantages in terms of its specific binding properties and potential therapeutic applications .
Properties
CAS No. |
799262-82-1 |
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Molecular Formula |
C9H10N6OS |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H10N6OS/c1-15-8(6-4-11-2-3-12-6)13-14-9(15)17-5-7(10)16/h2-4H,5H2,1H3,(H2,10,16) |
InChI Key |
QGKWRNZRDFHJIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=NC=CN=C2 |
solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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